Corn oil(Technical)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corn oil, also known as maize oil, is an oil extracted from the germ of corn. Its main use is in cooking, where its high smoke point makes refined corn oil a valuable frying oil. It is also a key ingredient in some margarines . Corn oil is generally less expensive than most other types of vegetable oils . Corn oil is also a feedstock used for biodiesel . Other industrial uses for corn oil include soap, salve, paint, erasers, rustproofing for metal surfaces, inks, textiles, nitroglycerin, and insecticides . It is sometimes used as a carrier for drug molecules in pharmaceutical preparations .

Aplicaciones Científicas De Investigación

Sustainable Coating Materials

Corn oil is being used to broaden the coating applications of sustainable materials . Epoxidized corn oil (ECO) is tested as a potential matrix for advanced nanocomposite coating materials . This is achieved by reinforcing ECO with single-walled carbon nanotubes . The research proposes a sustainable alternative to the widely used petroleum-based epoxy coatings .

Eco-friendly Extraction

Corn oil is extracted from corn germs using an improved aqueous extraction method . This method includes steam explosion pretreatment and aqueous ethanol extraction . The quality of the extracted oil is superior to commercial oils .

Biostimulant in Agriculture

The aqueous extract obtained as a residue from the corn wet milling process can be used as an ingredient in the production of biostimulant products . This is due to the complex mixture of starch, protein, oil, fiber, minerals, and vitamins in the corn grain .

Cooking and Salad Preparation

Corn oil is a pale-yellow drying or semi-drying edible oil extracted from the germ of corn . It is used for cooking and salad preparation . This oil is finding wide applications at home, restaurant, hotels, hospitals, and other food industries .

Techniques, Kinetics, and Thermodynamics of Corn Oil Extraction

Studies have been conducted on the techniques, kinetics, and thermodynamics of corn oil extraction . These studies help in understanding the process of corn oil extraction and improving the efficiency of the process .

Composition, Processing, and Utilization of Corn Oil

Research has been conducted on the composition, processing, and utilization of corn oil . This research helps in understanding the properties of corn oil and finding new applications for it .

Mecanismo De Acción

Target of Action

Corn oil, also known as maize oil, is a vegetable oil extracted from the germ of corn . The primary targets of corn oil are the metabolic functions in the body, particularly those involving fats and lipids . It is rich in linoleic acid, an essential fatty acid, and oleic acid, a monounsaturated fatty acid . These fatty acids play crucial roles in the body, including the maintenance of cell membrane integrity and the regulation of cholesterol levels .

Mode of Action

Corn oil interacts with its targets primarily through dietary intake and digestion. Once ingested, the fatty acids in corn oil are metabolized and absorbed into the body, where they contribute to various physiological processes . For instance, linoleic acid is converted into arachidonic acid, a precursor for various eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological functions .

Biochemical Pathways

Corn oil affects several biochemical pathways. The metabolism of the fatty acids in corn oil primarily occurs through the process of beta-oxidation, which breaks down these fatty acids to produce energy . Additionally, the conversion of linoleic acid to arachidonic acid involves the delta-6-desaturase enzyme pathway . The resulting arachidonic acid can be further metabolized into eicosanoids via the cyclooxygenase and lipoxygenase pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of corn oil are primarily governed by the digestive system. Upon ingestion, corn oil is emulsified by bile salts in the small intestine, facilitating its absorption . The absorbed fatty acids are then distributed throughout the body via the bloodstream. Metabolism of these fatty acids occurs mainly in the liver, and the resulting metabolites are either utilized for energy production or incorporated into various biomolecules . Excretion of corn oil metabolites occurs primarily through the feces .

Result of Action

The molecular and cellular effects of corn oil’s action are diverse. Its high content of unsaturated fatty acids contributes to the maintenance of cell membrane fluidity and function . Moreover, the metabolites of linoleic acid, such as arachidonic acid and its downstream eicosanoids, play key roles in inflammation, blood clotting, and other cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of corn oil. For instance, the quality and composition of corn oil can be affected by the conditions under which the corn is grown and harvested . Additionally, the processing and refining methods used can impact the oil’s nutritional properties . Furthermore, storage conditions, such as temperature and exposure to light, can affect the stability and quality of corn oil over time .

Propiedades

| { "Design of the Synthesis Pathway": "Corn oil (Technical) is primarily derived from the germ of corn kernels. The synthesis pathway involves a series of steps including extraction, refining, and processing.", "Starting Materials": [ "Corn kernels", "Hexane", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Extraction: The corn kernels are first cleaned and then subjected to a solvent extraction process using hexane. This step helps to remove the oil from the germ.", "2. Refining: The extracted oil is then subjected to a refining process that involves degumming, neutralization, bleaching, and deodorization. In the degumming step, the oil is treated with water and sodium hydroxide to remove any impurities. The neutralization step involves the addition of an acid to remove any free fatty acids. The oil is then bleached to remove any color pigments and deodorized to remove any unwanted odors.", "3. Processing: The refined oil is then processed to remove any remaining impurities and to improve its stability. This step involves the addition of antioxidants and other additives to improve the shelf life and quality of the oil.", "4. Packaging: The final step involves packaging the oil into bottles or containers for distribution and sale." ] } | |

Número CAS |

8001-30-7 |

Nombre del producto |

Corn oil(Technical) |

Fórmula molecular |

C12-H14-Cl-N-O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

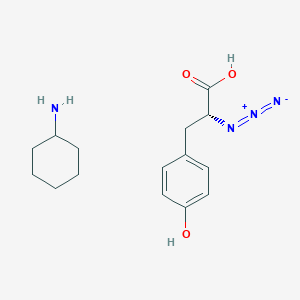

![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)